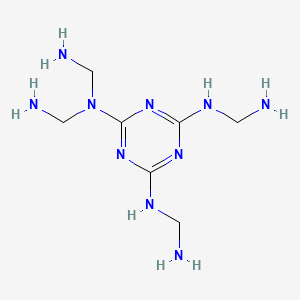
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with excess formaldehyde and ammonia. The reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on the cyanuric chloride are replaced by aminomethyl groups. The reaction conditions often include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing therapeutic agents.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine depends on its specific application. In biological systems, it may interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The aminomethyl groups can form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative with three amino groups, used in the production of melamine resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in water treatment and as a precursor for herbicides.
Hexamethylenetetramine: A compound with multiple aminomethyl groups, used as a curing agent and in the synthesis of explosives.
Uniqueness
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is unique due to its high degree of functionalization, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.
Properties
CAS No. |
63868-90-6 |
|---|---|
Molecular Formula |
C7H18N10 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-N,2-N,4-N,6-N-tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H18N10/c8-1-12-5-14-6(13-2-9)16-7(15-5)17(3-10)4-11/h1-4,8-11H2,(H2,12,13,14,15,16) |
InChI Key |
OYPQCVYAIVFKTG-UHFFFAOYSA-N |
Canonical SMILES |
C(N)NC1=NC(=NC(=N1)N(CN)CN)NCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


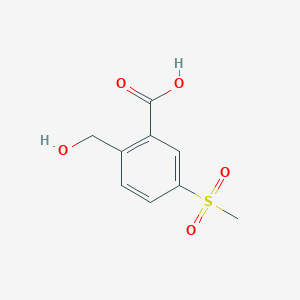
![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
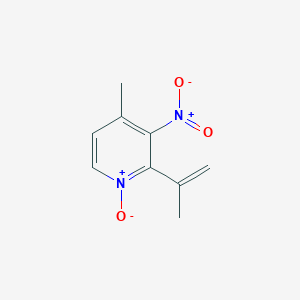
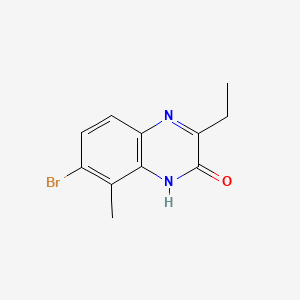
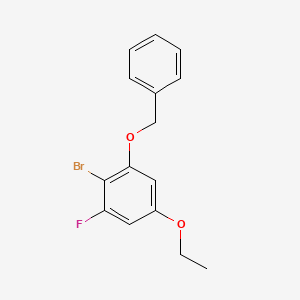
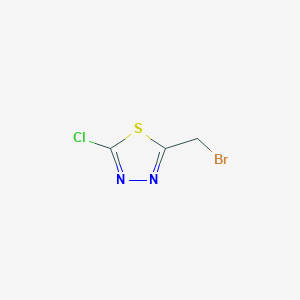
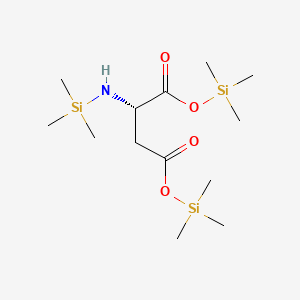
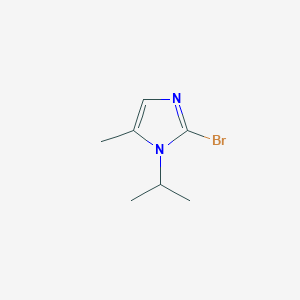
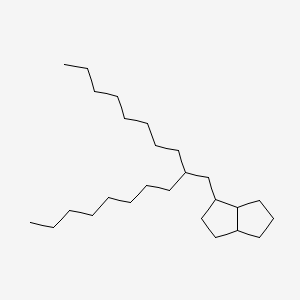
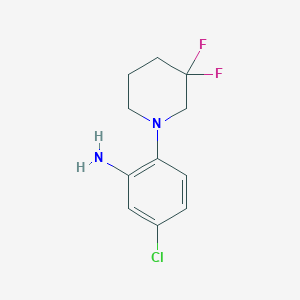
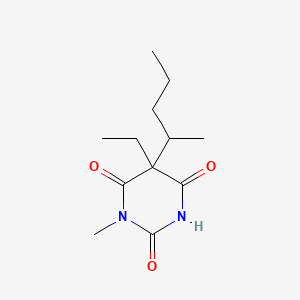
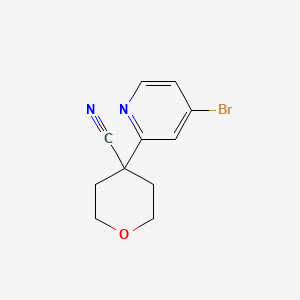
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
